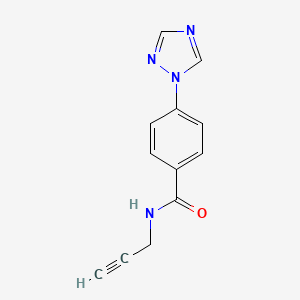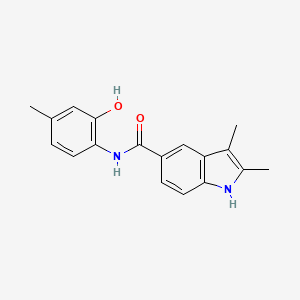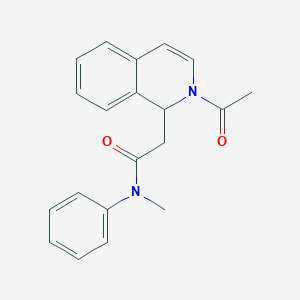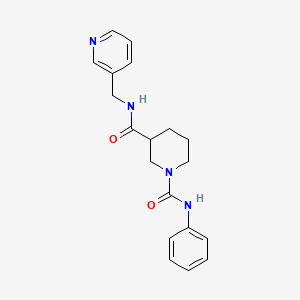
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide, also known as DPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. DPP is a member of the phthalazinone family of compounds, and it has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular signaling pathways. 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have a high affinity for metal ions, and it is believed that this interaction plays a role in its biological activity.
Biochemical and Physiological Effects:
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the disruption of mitochondrial function. In addition, 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have antioxidant and anti-inflammatory properties, making it a potentially useful compound for the treatment of a variety of diseases.
実験室実験の利点と制限
One of the main advantages of using 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide in lab experiments is its high specificity for metal ions, which allows for the detection and quantification of these ions in biological samples. However, one of the limitations of using 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide is its potential toxicity, which can limit its use in certain experimental systems.
将来の方向性
There are several potential future directions for research on 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide, including the development of new synthetic methods for the compound, the exploration of its potential as a therapeutic agent, and the investigation of its interactions with other compounds and biological systems. In addition, further research is needed to fully understand the mechanism of action of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide and its potential applications in a variety of scientific fields.
合成法
The synthesis of 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide involves a multistep process that begins with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrophenylacetoacetate. This compound is then reduced to 2-amino-3-phenylpropanoic acid, which is further reacted with phthalic anhydride to form 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide.
科学的研究の応用
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been studied for its potential use in a variety of scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a tool for studying protein-protein interactions. In addition, 3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide has been shown to have potential applications in the field of nanotechnology, as it can be used to synthesize nanoparticles with unique properties.
特性
IUPAC Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-17(20-12-10-14-6-2-1-3-7-14)11-13-22-19(25)16-9-5-4-8-15(16)18(24)21-22/h1-9H,10-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEQCXHEROYGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,4-dioxo-3H-phthalazin-2-yl)-N-(2-phenylethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)

![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)




![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)

![2,6-difluoro-N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B7545692.png)

![3-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]thiolane 1,1-dioxide](/img/structure/B7545707.png)